molecular formula C13H15BrO4 B6275429 tert-butyl 2-(3-bromo-5-formylphenoxy)acetate CAS No. 2751703-98-5

tert-butyl 2-(3-bromo-5-formylphenoxy)acetate

Cat. No. B6275429
CAS RN: 2751703-98-5
M. Wt: 315.2
InChI Key:
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Description

Tert-butyl 2-(3-bromo-5-formylphenoxy)acetate (TBFBPA) is an organic compound that is used in a variety of scientific research applications. TBFBPA is a halogenated phenoxyacetate, which is a type of organic compound that contains a bromine atom in the ortho-position of the phenol ring. TBFBPA is used in a variety of scientific research applications, including as an intermediate in organic synthesis, a reagent for the synthesis of other organic compounds, and as a catalyst in organic reactions. TBFBPA has also been used in the study of biological systems, particularly in the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

Tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, a reagent for the synthesis of other organic compounds, and as a catalyst in organic reactions. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has also been used in the study of biological systems, particularly in the study of the biochemical and physiological effects of drugs. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has been used to study the effect of drugs on the activity of enzymes and other proteins, as well as the effect of drugs on the expression of genes. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has also been used to study the effect of drugs on the structure and function of cells, and the effect of drugs on the development and differentiation of cells.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is not fully understood. It is thought to act as a proton donor, donating a proton to a molecule or ion in order to facilitate a reaction. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has also been shown to act as a catalyst in certain organic reactions, by providing a source of energy for the reaction to proceed.
Biochemical and Physiological Effects
tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, such as kinases and phosphatases. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate has also been shown to affect the expression of certain genes, and to affect the structure and function of cells.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate in lab experiments has several advantages. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is a relatively inexpensive compound, and it is widely available. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is also relatively stable, and can be stored for long periods of time without degrading. The use of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate in lab experiments also has some limitations. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is a halogenated compound, and it can be toxic if it is not handled properly. It is also a relatively strong acid, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

There are a number of potential future directions for the use of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate in scientific research. One potential direction is the use of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate as a reagent for the synthesis of other organic compounds. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate could also be used to study the effect of drugs on the activity of enzymes and other proteins, as well as the effect of drugs on the expression of genes. tert-butyl 2-(3-bromo-5-formylphenoxy)acetate could also be used to study the effect of drugs on the structure and function of cells, and the effect of drugs on the development and differentiation of cells. Finally, tert-butyl 2-(3-bromo-5-formylphenoxy)acetate could be used to study the effect of drugs on the metabolism of other drugs, as well as the effect of drugs on the immune system.

Synthesis Methods

Tert-butyl 2-(3-bromo-5-formylphenoxy)acetate is synthesized from the reaction of tert-butyl bromide and 3-bromo-5-formylphenol. The reaction is carried out in an organic solvent such as THF or DMF, and a base such as sodium hydroxide or sodium carbonate is added to catalyze the reaction. The reaction is typically carried out at a temperature of 80-90°C for a period of several hours. The product of the reaction is a mixture of the desired tert-butyl 2-(3-bromo-5-formylphenoxy)acetate and unreacted reactants, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-(3-bromo-5-formylphenoxy)acetate can be achieved through a multi-step reaction pathway involving the protection of functional groups, bromination, and esterification.", "Starting Materials": [ "3-hydroxy-5-bromobenzaldehyde", "tert-butyl acetate", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-hydroxy-5-bromobenzaldehyde with acetic anhydride and potassium carbonate to form 3-acetoxy-5-bromobenzaldehyde.", "Step 2: Reduction of the aldehyde group in 3-acetoxy-5-bromobenzaldehyde with sodium borohydride to form 3-hydroxy-5-bromobenzyl alcohol.", "Step 3: Bromination of the hydroxyl group in 3-hydroxy-5-bromobenzyl alcohol with hydrobromic acid to form 3-bromo-5-hydroxybenzyl bromide.", "Step 4: Esterification of 3-bromo-5-hydroxybenzyl bromide with tert-butyl acetate and sodium hydroxide to form tert-butyl 2-(3-bromo-5-hydroxyphenoxy)acetate.", "Step 5: Formylation of tert-butyl 2-(3-bromo-5-hydroxyphenoxy)acetate with hydrochloric acid and ethyl acetate to form tert-butyl 2-(3-bromo-5-formylphenoxy)acetate." ] }

CAS RN

2751703-98-5

Molecular Formula

C13H15BrO4

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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